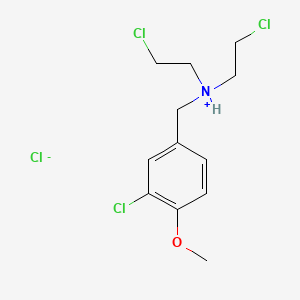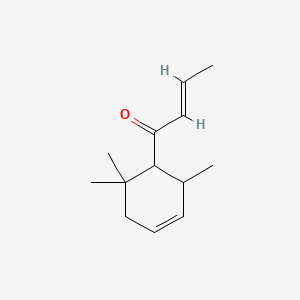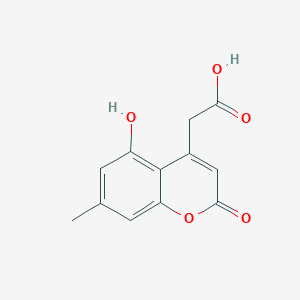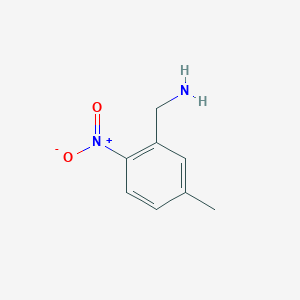
5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a carbamoyl group and a sulfonyl group attached to an L-ornithine backbone, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID typically involves multiple steps, starting with the protection of the amino and carboxyl groups of L-ornithine. The protected L-ornithine is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can disrupt normal cellular processes and lead to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
- N~5~-carbamoyl-N~2~-[(4-methylphenyl)sulfonyl]-L-ornithine
- N~5~-carbamoyl-N~2~-[(4-bromophenyl)sulfonyl]-L-ornithine
- N~5~-carbamoyl-N~2~-[(4-fluorophenyl)sulfonyl]-L-ornithine
Uniqueness
5-(CARBAMOYLAMINO)-2-(4-CHLOROBENZENESULFONAMIDO)PENTANOIC ACID is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[(4-chlorophenyl)sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O5S/c13-8-3-5-9(6-4-8)22(20,21)16-10(11(17)18)2-1-7-15-12(14)19/h3-6,10,16H,1-2,7H2,(H,17,18)(H3,14,15,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCNLMBRQJBFJW-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CCCNC(=O)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N[C@@H](CCCNC(=O)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8R)-7,8-Dimethyl-1-azaspiro[4.4]nonane (C2H2O4)](/img/structure/B7810558.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B7810561.png)



![Methyl 2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B7810590.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide](/img/structure/B7810615.png)
![2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2,5-dimethoxyanilino]-1-phenylethanone;hydrobromide](/img/structure/B7810620.png)
![METHYL 2-({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE](/img/structure/B7810641.png)
![2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B7810649.png)
acetate](/img/structure/B7810652.png)
![5-[(3-Butoxypropyl)amino]-5-oxopentanoic acid](/img/structure/B7810658.png)
![5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B7810664.png)
